Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate
CAS No.:
Cat. No.: VC13558060
Molecular Formula: C10H8ClFO3S
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClFO3S |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate |
| Standard InChI | InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | KXGPLFOIDHPPKP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F |
| Canonical SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound features a central oxoacetate ester group () bonded to a 4-chloro-3-fluorophenylthio moiety. The phenyl ring is substituted with chlorine at the 4-position and fluorine at the 3-position, creating a sterically and electronically asymmetric structure. Computational analyses reveal a planar geometry around the sulfur atom, with bond angles consistent with sp² hybridization. The ester group adopts a trans configuration relative to the thioether linkage, minimizing steric hindrance.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate | |
| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F | |
| InChI Key | KXGPLFOIDHPPKP-UHFFFAOYSA-N | |
| PubChem CID | 91657310 |
Synthesis and Preparation
Reaction Pathways
The synthesis typically involves a two-step protocol:
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Thiolation: Reaction of 4-chloro-3-fluorothiophenol with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate thioglycolic acid derivative.
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Esterification: Treatment with ethanol under acidic conditions forms the final ester.
Key Reaction Conditions:
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Temperature: 0–5°C during thiolation to prevent disulfide formation.
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Yield: ~60–70% after column chromatography purification.
Purification and Analysis
The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). Purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 254 nm.
Physicochemical Properties
Solubility and Partitioning
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LogP: Calculated at 2.81 (XLogP3), indicating moderate lipophilicity.
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO, DMF, and dichloromethane.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Density | 1.41±0.1 g/cm³ | Group Contribution |
| Molar Refractivity | 61.2 cm³/mol | Computational |
| Polar Surface Area | 65.5 Ų | ChemAxon |
Applications in Chemical Research
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. For example:
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Trk Receptor Inhibitors: The thioether moiety facilitates binding to cysteine residues in TrkA/B/C kinases, as demonstrated in structural analogs.
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Antifungal Agents: Chlorine and fluorine substituents enhance activity against Candida albicans (MIC₉₀: 8 μg/mL in derivative compounds).
Agrochemical Development
Incorporation into herbicidal formulations has been explored, with preliminary studies showing 80% inhibition of Amaranthus retroflexus growth at 50 ppm.
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